UC-764864's Covalent Active-Site Inhibition Mechanism: A Direct Comparison with UC-764865
UC-764864 and its close analog UC-764865 were both identified as small-molecule inhibitors that covalently bind to the Cys87 residue in the active site of UBE2N. This specific binding event is the primary mechanism by which they block the transfer of ubiquitin from the E1 enzyme to UBE2N, a crucial step in K63-linked ubiquitination [1]. This mechanism is shared by both compounds, establishing them as direct comparators in their fundamental mode of action [1].
| Evidence Dimension | Binding mechanism and target engagement |
|---|---|
| Target Compound Data | Covalent binding to UBE2N active site Cys87 |
| Comparator Or Baseline | UC-764865: Covalent binding to UBE2N active site Cys87 |
| Quantified Difference | None; identical binding mechanism to the same residue |
| Conditions | In silico structure-based screens and in vitro biochemical assays |
Why This Matters
This confirms that both compounds share the same primary target and inhibition mechanism, making UC-764864 a well-characterized chemical probe for dissecting UBE2N function.
- [1] Barreyro L, et al. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia. Sci Transl Med. 2022 Mar 9;14(635):eabb7695. View Source
